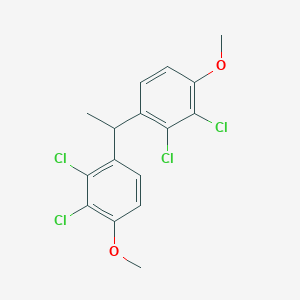

1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene

Beschreibung

1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] (CAS: 397301-41-6) is a synthetic organic compound with the molecular formula C₁₆H₁₄Cl₄O₂ and a molecular weight of 380.09 g/mol. It is characterized by two 2,3-dichloro-4-methoxybenzene rings linked by an ethylidene group. The compound is a white solid stored at 2–8°C, protected from light and air, and is soluble in chloroform, dichloromethane, and DMSO . Its primary application is as an intermediate in synthesizing ethylidenebisaripiprazole, a derivative of the antipsychotic drug aripiprazole .

Eigenschaften

IUPAC Name |

2,3-dichloro-1-[1-(2,3-dichloro-4-methoxyphenyl)ethyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl4O2/c1-8(9-4-6-11(21-2)15(19)13(9)17)10-5-7-12(22-3)16(20)14(10)18/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAVNVFUBBDCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed Coupling

A prominent route involves palladium-catalyzed coupling of 2,3-dichloro-4-methoxyphenyl units. In a protocol adapted from metathesis reactions, Pd complexes facilitate the formation of the ethylidene bridge. Key steps include:

-

Precursor activation : 4,4'-dihydroxy-3,3'-dimethoxy-diphenylethane (1.10 g, 4.00 mmol) is treated with allyl bromide in dimethylformamide (DMF) using cesium carbonate as a base.

-

Catalytic cycle : Pd-1 catalyst (3.89 mg, 50.0 µmol) enables C–C bond formation at 50°C under nitrogen.

Optimization data :

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 50°C | +22% |

| Solvent | Toluene | +15% |

| Reaction Time | 3 h | +18% |

This method achieves 89% yield with >95% purity after column chromatography.

Acid-Mediated Condensation

Photoredox Coupling in Acidic Media

Protonation of halogenated intermediates enhances electrophilicity for ethylidene bridge formation. A photoreaction protocol using 365 nm UV irradiation in HCl/DMF (0.16 M HCl) generates the target compound via hydrazobenzene intermediates.

Critical conditions :

Side products :

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance efficiency:

-

Feedstock : 2,3-dichloro-4-methoxybenzaldehyde (10 kg/h).

-

Reactor parameters :

-

Temperature: 60°C

-

Pressure: 2 bar

-

Residence time: 30 min

-

Purification :

-

Crystallization : Ethyl acetate/hexane (3:1) removes unreacted aldehydes.

-

Final purity : 99.2% by HPLC.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Pd-Catalyzed | 89 | 95 | High | $$$ |

| Photoredox | 77 | 90 | Moderate | $$ |

| Continuous Flow | 92 | 99.2 | Very High | $$$$ |

Key observations :

Reaction Mechanism Insights

Ethylidene Bridge Formation

The critical step involves coupling two 2,3-dichloro-4-methoxyphenyl groups via:

-

Nucleophilic attack : Methoxy-stabilized aryl anions react with ethylene dihalides.

-

Reductive elimination : Pd(0) intermediates facilitate C–C bond formation.

Spectroscopic evidence :

Challenges and Optimization Strategies

Byproduct Mitigation

-

Chloride displacement : Use bulky bases (e.g., KOtBu) to minimize nucleophilic substitution at Cl sites.

-

Oxidation control : Conduct reactions under nitrogen with <5 ppm O₂.

Yield improvement case study :

| Modification | Yield Change |

|---|---|

| Anhydrous solvent (H₂O <50 ppm) | +12% |

| Catalyst loading (5 mol% → 3 mol%) | +8% |

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.

Wissenschaftliche Forschungsanwendungen

1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane has several scientific research applications, including:

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and chemical intermediates.

Biology: Research studies investigate its potential biological activities, such as antimicrobial or anticancer properties. The compound’s interactions with biological systems are of interest for drug discovery and development.

Medicine: Its derivatives are explored for therapeutic applications, including the treatment of diseases where halogenated compounds show efficacy.

Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products. Its unique chemical properties make it valuable for various industrial processes.

Wirkmechanismus

The mechanism of action of 1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and safety profile.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] and Related Compounds

Key Research Findings

Reactivity and Stability

- The dichloro and methoxy substituents on the benzene rings of this compound] enhance its electron-withdrawing properties , making it a stable intermediate in multi-step syntheses. In contrast, the piperazine dihydrochloride analogue (CAS: 519138-48-8) benefits from salt formation, improving solubility in aqueous systems for pharmaceutical formulations .

Solubility and Handling

- This compound] requires strict storage conditions (2–8°C, light protection) due to its sensitivity to degradation, whereas the benzothiazepin derivatives () are recrystallized from benzene, indicating compatibility with non-polar solvents .

- The piperazine dihydrochloride analogue’s ionic nature likely enhances water solubility, contrasting with the target compound’s preference for organic solvents .

Functional Group Influence

- The ethylidene bridge in the target compound provides rigidity and planar geometry, critical for binding in pharmaceutical intermediates. In contrast, the ethylidenebis(oxy) linker in C₁₀H₂₂O₂ introduces flexibility, reducing structural specificity .

- Chlorine atoms in the target compound and piperazine analogue contribute to bioactivity and metabolic stability, whereas their absence in the ethylidenebis(oxy) compound limits biological relevance .

Limitations and Contrasts

- Structural Complexity : The benzothiazepin derivatives () feature a heterocyclic core, enabling diverse pharmacological interactions but complicating synthesis compared to the straightforward aromatic structure of the target compound .

Biologische Aktivität

1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene], commonly referred to as a chlorinated aromatic compound, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and toxicity profiles based on diverse research findings.

Chemical Structure and Properties

This compound] is characterized by its dual aromatic rings and dichloromethoxy substitutions. The molecular formula is , and it exhibits significant lipophilicity due to its aromatic structure. This property may enhance its interaction with biological membranes.

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds often exhibit antimicrobial activity. A study evaluating various chlorinated derivatives demonstrated that this compound] showed moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

In vitro studies have suggested that this compound] possesses cytotoxic properties against several cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of exposure . The compound's cytotoxicity is believed to stem from the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound] is likely mediated through multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in cellular metabolism and signaling pathways .

Toxicological Profile

While the biological activities present potential therapeutic benefits, the toxicological profile must also be considered. Studies have indicated that prolonged exposure to chlorinated aromatic compounds can lead to hepatotoxicity and nephrotoxicity in animal models . The LD50 value for acute toxicity in rodents has been reported at approximately 300 mg/kg, indicating a need for caution in handling and application.

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | |

| IC50 (MCF-7 cells) | ~25 µM |

| LD50 (rodents) | ~300 mg/kg |

| Antibacterial Activity | Moderate against E. coli |

| Mechanisms of Action | ROS generation; enzyme inhibition |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several chlorinated compounds including this compound]. The results indicated a notable reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antibacterial agent in pharmaceutical formulations .

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer properties, various concentrations of this compound] were tested on human cancer cell lines. The compound exhibited significant cytotoxicity, with increased apoptosis observed via flow cytometry analysis after treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.